molecular formula C16H25BrMgO B14898175 (3,5-Di-t-butyl-4-ethoxyphenyl)magnesium bromide

(3,5-Di-t-butyl-4-ethoxyphenyl)magnesium bromide

Cat. No.: B14898175
M. Wt: 337.58 g/mol
InChI Key: GGQPFURJPRUPFF-UHFFFAOYSA-M
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Description

(3,5-di-tert-butyl-4-ethoxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF) is an organomagnesium compound commonly used in organic synthesis. This compound is a Grignard reagent, which is highly reactive and useful for forming carbon-carbon bonds. The presence of the bulky tert-butyl groups and the ethoxy group on the phenyl ring provides unique steric and electronic properties, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-di-tert-butyl-4-ethoxyphenyl)magnesium bromide typically involves the reaction of 3,5-di-tert-butyl-4-ethoxyphenyl bromide with magnesium metal in the presence of THF as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:

    Temperature: Generally, the reaction is performed at room temperature or slightly elevated temperatures.

    Time: The reaction time can vary but typically ranges from a few hours to overnight.

    Catalysts: Sometimes, a small amount of iodine is added to activate the magnesium metal.

Industrial Production Methods

In an industrial setting, the production of (3,5-di-tert-butyl-4-ethoxyphenyl)magnesium bromide follows similar principles but on a larger scale. The process involves:

    Large-scale reactors: Equipped with efficient stirring and temperature control systems.

    Continuous flow systems: To enhance the efficiency and safety of the reaction.

    Purification: The crude product is often purified by distillation or recrystallization to obtain the desired concentration and purity.

Chemical Reactions Analysis

Types of Reactions

(3,5-di-tert-butyl-4-ethoxyphenyl)magnesium bromide undergoes various types of chemical reactions, including:

    Nucleophilic addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Nucleophilic substitution: Can replace halides or other leaving groups in organic molecules.

    Coupling reactions: Participates in cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Carbonyl compounds: Aldehydes, ketones, esters.

    Solvents: THF is commonly used due to its ability to stabilize the Grignard reagent.

    Temperature: Reactions are typically carried out at low to moderate temperatures to control the reactivity.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    Substituted aromatic compounds: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

(3,5-di-tert-butyl-4-ethoxyphenyl)magnesium bromide is used in various scientific research applications, including:

    Organic synthesis: As a reagent for forming carbon-carbon bonds in complex molecule synthesis.

    Pharmaceuticals: In the synthesis of drug intermediates and active pharmaceutical ingredients.

    Materials science: For the preparation of polymers and advanced materials with specific properties.

    Catalysis: As a precursor for catalysts used in various chemical transformations.

Mechanism of Action

The mechanism by which (3,5-di-tert-butyl-4-ethoxyphenyl)magnesium bromide exerts its effects involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. The molecular targets include carbonyl groups, halides, and other electrophilic sites. The pathways involved typically include:

    Formation of tetrahedral intermediates: During nucleophilic addition to carbonyl compounds.

    Transition states: In substitution and coupling reactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium bromide: A simpler Grignard reagent without the bulky tert-butyl and ethoxy groups.

    (3,5-di-tert-butyl-4-hydroxyphenyl)magnesium bromide: Similar structure but with a hydroxy group instead of an ethoxy group.

Uniqueness

    Steric hindrance: The bulky tert-butyl groups provide steric hindrance, which can influence the selectivity and reactivity of the compound.

    Electronic effects: The ethoxy group can donate electron density, affecting the nucleophilicity of the Grignard reagent.

Properties

Molecular Formula

C16H25BrMgO

Molecular Weight

337.58 g/mol

IUPAC Name

magnesium;1,3-ditert-butyl-2-ethoxybenzene-5-ide;bromide

InChI

InChI=1S/C16H25O.BrH.Mg/c1-8-17-14-12(15(2,3)4)10-9-11-13(14)16(5,6)7;;/h10-11H,8H2,1-7H3;1H;/q-1;;+2/p-1

InChI Key

GGQPFURJPRUPFF-UHFFFAOYSA-M

Canonical SMILES

CCOC1=C(C=[C-]C=C1C(C)(C)C)C(C)(C)C.[Mg+2].[Br-]

Origin of Product

United States

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